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Compound of Interest

Compound Name: 2,4-Dibromo-3-nitropyridine

Cat. No.: B040219

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound of significant
interest in medicinal chemistry and agrochemical synthesis. Its unique electronic properties,
stemming from the interplay between the electron-deficient pyridine ring, two bromine atoms,
and a potent electron-withdrawing nitro group, render it a versatile building block for complex
molecular architectures. This guide provides a comprehensive overview of its stability,
reactivity, and key reaction protocols, offering a technical resource for professionals engaged in
organic synthesis and drug development.

Physicochemical Properties and Stability

2,4-Dibromo-3-nitropyridine is typically a light brown powder.[1][2] Its key physical and
chemical properties are summarized below.
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Property Value Reference
CAS Number 121263-10-3 [11[2]13][4]
Molecular Formula CsH2Br2N20:2 [1103114]
Molecular Weight 281.89 g/mol [11[3]
Appearance Light brown powder [1112]

Purity > 98% (HPLC) [1]

Boiling Point 262.1°C at 760 mmHg [5]

Density 2.221 g/cm3 [5]

Flash Point 112.3°C [5]
Refractive Index 1.649 [5]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 2,4-Dibromo-3-
nitropyridine.

e Thermal Stability: The recommended storage temperature of 0-8°C suggests that the
compound may have limited thermal stability at ambient temperatures.[1][2][3] It should be
protected from excessive heat.

» Atmospheric Stability: To prevent degradation, it is recommended to store the compound
under an inert atmosphere, such as argon or nitrogen.[3][4]

» Photostability: While specific photostability data for this compound is not readily available,
nitropyridine derivatives are often sensitive to light. Therefore, it is prudent to store the
material in a dark place, protected from direct light exposure.

» Storage Conditions: The compound should be kept in a tightly sealed container in a dry, cool,
and well-ventilated location.[3]

Reactivity and Synthetic Applications
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The reactivity of 2,4-Dibromo-3-nitropyridine is dominated by the electronic influence of the
nitro group and the pyridine nitrogen, which activate the C-Br bonds towards nucleophilic attack
and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNATr)

The primary reaction pathway for 2,4-Dibromo-3-nitropyridine is nucleophilic aromatic
substitution (SNAr). The strong electron-withdrawing nitro group at the C3 position significantly
lowers the electron density of the pyridine ring, making the carbons at positions 2 and 4 highly
electrophilic and susceptible to attack by nucleophiles.

Regioselectivity: Experimental and mechanistic studies on analogous systems indicate a strong
preference for nucleophilic attack at the C4 position over the C2 position. This regioselectivity is
governed by the stability of the intermediate Meisenheimer complex. Attack at C4 allows the
negative charge to be delocalized onto the oxygen atoms of the ortho-nitro group through
resonance, providing a more stable intermediate compared to attack at C2.

Caption: Regioselectivity in the SNAr of 2,4-Dibromo-3-nitropyridine.

Potential Side Reactions: In studies of the related 3-bromo-4-nitropyridine, nucleophilic
substitution with amines in polar aprotic solvents has been shown to yield an unexpected
product resulting from the migration of the nitro group.[6][7] Researchers should be aware of
this potential side reaction, particularly when using solvents like DMSO or DMF.[6][7]

Suzuki-Miyaura Cross-Coupling

The bromine substituents serve as effective leaving groups in palladium-catalyzed cross-
coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.
This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Regioselectivity: For 2,4-dibromopyridine (lacking the nitro group), Suzuki coupling shows a
high regioselectivity for reaction at the C2 position. The presence of the strongly electron-
withdrawing nitro group at C3 in 2,4-dibromo-3-nitropyridine is expected to influence this
selectivity, though specific studies are limited. Both C2 and C4 positions are activated, and the
reaction outcome may depend on the specific catalyst, ligand, and reaction conditions
employed.
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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NHz), providing a key synthetic
handle for further functionalization, such as amide bond formation or diazotization reactions.
This transformation is fundamental in building diverse molecular libraries.
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Common Reagents:

o Catalytic Hydrogenation: Hydrogen gas with a palladium-on-carbon catalyst (Hz/Pd/C) is a
standard and efficient method.

» Metal/Acid Systems: Reducing agents such as iron powder in acetic acid or hydrochloric acid
(Fe/H*) provide a classic and reliable alternative.[8]

Experimental Protocols

The following protocols are representative examples for key transformations of 2,4-dibromo-3-
nitropyridine and are adapted from procedures for analogous substrates.

Protocol: Regioselective SNAr with an Amine

This protocol describes the selective substitution at the C4 position with a primary amine.

Materials:

2,4-Dibromo-3-nitropyridine

Primary amine (e.g., cyclopentylamine)

Triethylamine (EtsN) or another non-nucleophilic base

Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)

Ethyl acetate, water, brine

Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa)
Procedure:

o Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2,4-
dibromo-3-nitropyridine (1.0 eq) in anhydrous acetonitrile.

» In a separate flask, prepare a solution of the primary amine (1.0-1.1 eq) and triethylamine
(2.0 eq) in anhydrous acetonitrile.
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Reaction: Slowly add the amine/triethylamine solution dropwise to the stirred solution of 2,4-
dibromo-3-nitropyridine at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue
in ethyl acetate and wash sequentially with water and brine.

Isolation: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under

vacuum.

Purification: Purify the crude product via silica gel column chromatography to yield the
desired 4-amino-2-bromo-3-nitropyridine product.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b040219?utm_src=pdf-body
https://www.benchchem.com/product/b040219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Prepare Reactant Solutions
- 2,4-Dibromo-3-nitropyridine in MeCN
- Amine + Base in MeCN

l

2. Reaction
- Add amine solution to pyridine solution
- Stir at room temperature

3. Monitor Progress
- Use Thin Layer Chromatography (TLC)

eaction Complete

4. Aqueous Work-up
- Concentrate reaction mixture
- Extract with Ethyl Acetate/Water

.

5. Isolate Organic Phase
- Wash with brine
- Dry over Na2SOa and filter

:

6. Purify Product
- Concentrate filtrate
- Silica Gel Column Chromatography

Final Product:

4-Amino-2-bromo-3-nitropyridine
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Caption: General experimental workflow for a selective C4 amination (SNAr) reaction.
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Protocol: General Procedure for Suzuki-Miyaura
Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of an
arylboronic acid with 2,4-dibromo-3-nitropyridine.[9][10][11][12]

Materials:

2,4-Dibromo-3-nitropyridine

Arylboronic acid or boronic ester (1.1-1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)s, Pd2(dba)s with a ligand like SPhos) (1-5 mol%)
Base (e.g., K2COs, K3POa4, Cs2C0s3) (2.0-3.0 eq)

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)

Ethyl acetate, water, brine

Anhydrous sodium sulfate (Na2S04) or magnesium sulfate (MgSOa4)

Procedure:

Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add 2,4-dibromo-3-
nitropyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the
palladium catalyst/ligand.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon)
three times.

Solvent Addition: Add the degassed solvent system via syringe.

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-
110°C) for several hours (4-24 h).

Monitoring: Monitor the reaction by TLC or LC-MS.
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o Work-up: After cooling to room temperature, dilute the mixture with water and extract with
ethyl acetate.

« |solation: Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter,
and concentrate.

« Purification: Purify the crude product by flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4-dibromo-3-nitropyridine is not widely
available, data from closely related isomers like 2,5-dibromo-3-nitropyridine suggest the
following precautions:

e Hazards: Causes skin and eye irritation. May be harmful if swallowed or inhaled.

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side
shields, and a lab coat.

e Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

This information should be used as a guide, and a full risk assessment should be completed
before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.chemimpex.com/products/29192
https://csatoday.iaai.com/fckeditor/editor/filemanager/browser/default/browser.html?Type=File&GetFoldersAndFiles=i37455755108&CONNECTOR=%2F%5C%2Fidg0.online%2Fn%2F
https://www.bldpharm.com/products/121263-10-3.html
https://www.molbase.com/supplier/784306-product-6489950.html
https://www.molbase.com/supplier/784306-product-6489950.html
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-05-10455
https://www.semanticscholar.org/paper/fb6b07c93d5d1c71c7461566ce866a8a0b9209fc
https://patents.google.com/patent/CN102603622B/en
https://patents.google.com/patent/CN102603622B/en
https://nrochemistry.com/suzuki-coupling/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.ocf.berkeley.edu/~jmlvll/lab-reports/suzuki/suzuki.pdf
https://www.benchchem.com/product/b040219#reactivity-and-stability-studies-of-2-4-dibromo-3-nitropyridine
https://www.benchchem.com/product/b040219#reactivity-and-stability-studies-of-2-4-dibromo-3-nitropyridine
https://www.benchchem.com/product/b040219#reactivity-and-stability-studies-of-2-4-dibromo-3-nitropyridine
https://www.benchchem.com/product/b040219#reactivity-and-stability-studies-of-2-4-dibromo-3-nitropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040219?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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